molecular formula C13H17NO2S B3156692 4-Mercapto-piperidine-1-carboxylic acid benzyl ester CAS No. 833491-24-0

4-Mercapto-piperidine-1-carboxylic acid benzyl ester

Cat. No.: B3156692
CAS No.: 833491-24-0
M. Wt: 251.35 g/mol
InChI Key: QBAXWVLTELYSFY-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 4-Mercapto-piperidine-1-carboxylic acid benzyl ester typically involves the reaction of piperidine derivatives with thiol and esterifying agents. One common synthetic route includes the reaction of piperidine with thiol in the presence of a base, followed by esterification with benzyl alcohol . The reaction conditions often require controlled temperatures and the use of solvents such as dichloromethane or ethanol to facilitate the reaction.

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

4-Mercapto-piperidine-1-carboxylic acid benzyl ester undergoes various chemical reactions, including:

    Oxidation: The mercapto group can be oxidized to form disulfides or sulfonic acids using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The piperidine ring can undergo nucleophilic substitution reactions, where the mercapto group can be replaced by other nucleophiles such as halides or amines.

Common reagents and conditions used in these reactions include bases like sodium hydroxide, acids like hydrochloric acid, and solvents such as methanol and acetonitrile. The major products formed from these reactions depend on the specific reagents and conditions used.

Mechanism of Action

The mechanism of action of 4-Mercapto-piperidine-1-carboxylic acid benzyl ester involves its interaction with specific molecular targets and pathways. The mercapto group can form covalent bonds with thiol groups in proteins, leading to the modulation of protein function and activity. This interaction can affect various cellular processes, including signal transduction, enzyme activity, and gene expression.

Comparison with Similar Compounds

4-Mercapto-piperidine-1-carboxylic acid benzyl ester can be compared with other similar compounds, such as:

    4-Mercapto-piperidine-1-carboxylic acid methyl ester: This compound has a similar structure but with a methyl ester group instead of a benzyl ester group.

    4-Mercapto-piperidine-1-carboxylic acid ethyl ester: This compound has an ethyl ester group instead of a benzyl ester group.

    4-Mercapto-piperidine-1-carboxylic acid propyl ester: This compound has a propyl ester group instead of a benzyl ester group.

The uniqueness of this compound lies in its specific ester group, which can influence its chemical reactivity and biological activity compared to other similar compounds .

Properties

IUPAC Name

benzyl 4-sulfanylpiperidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO2S/c15-13(14-8-6-12(17)7-9-14)16-10-11-4-2-1-3-5-11/h1-5,12,17H,6-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBAXWVLTELYSFY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1S)C(=O)OCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20679055
Record name Benzyl 4-sulfanylpiperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20679055
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

251.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

833491-24-0
Record name Benzyl 4-sulfanylpiperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20679055
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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